![molecular formula C7H10ClNOSi B052410 Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane CAS No. 125186-98-3](/img/structure/B52410.png)
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane, also known as CDMPOS, is a chemical compound used in scientific research for various purposes. It is a silane derivative containing a pyridinium ring that is widely used in organic synthesis, catalysis, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. The pyridinium ring in Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane can coordinate with electron-rich species, such as nucleophiles, to activate them towards reaction with electrophiles. Additionally, the silicon atom in Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane can act as a Lewis acid by accepting electron pairs from nucleophiles, thereby activating them towards reaction with electrophiles.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane are not well studied, but it is believed to be relatively non-toxic. However, it is recommended to handle Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane with care, as it is a reactive and potentially hazardous chemical.
Vorteile Und Einschränkungen Für Laborexperimente
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane has several advantages for lab experiments, such as its ease of synthesis, high purity, and stability. It is also a versatile reagent and catalyst that can be used in various reactions. However, Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane has some limitations, such as its relatively high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane. One direction is to explore its potential as a catalyst in new reactions, such as the synthesis of chiral compounds. Another direction is to investigate its potential as a building block for the synthesis of new bioactive compounds. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane.
Synthesemethoden
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is synthesized by reacting chlorodimethylsilane with 3-hydroxypyridine N-oxide in the presence of a base such as sodium hydride. The reaction proceeds under an inert atmosphere of nitrogen or argon and is carried out at a temperature of 0-5°C. The resulting product is a white solid that is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is widely used in scientific research for various purposes. It is used as a reagent in organic synthesis for the preparation of various pyridinium salts, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is also used as a catalyst in various reactions, such as the Friedel-Crafts acylation of aromatic compounds, and the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. Additionally, Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is used as a building block for the synthesis of various bioactive compounds, such as antitumor agents, antibacterial agents, and antiviral agents.
Eigenschaften
CAS-Nummer |
125186-98-3 |
---|---|
Produktname |
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane |
Molekularformel |
C7H10ClNOSi |
Molekulargewicht |
187.7 g/mol |
IUPAC-Name |
chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane |
InChI |
InChI=1S/C7H10ClNOSi/c1-11(2,8)7-4-3-5-9(10)6-7/h3-6H,1-2H3 |
InChI-Schlüssel |
UIDSUHAEFNSBCN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=C[N+](=CC=C1)[O-])Cl |
Kanonische SMILES |
C[Si](C)(C1=C[N+](=CC=C1)[O-])Cl |
Synonyme |
Pyridine, 3-(chlorodimethylsilyl)-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.